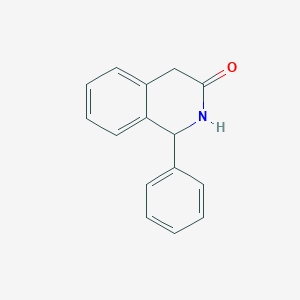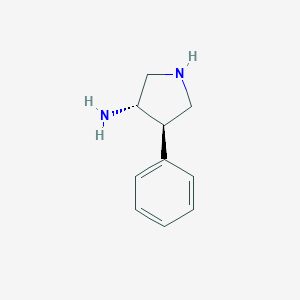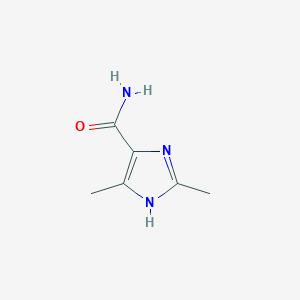
stilbostemin N
Vue d'ensemble
Description
Stilbostemin N is a member of the stilbenoids, a group of naturally occurring phenolic compounds that are found in various plant species. These compounds are known for their role as phytoalexins, which are antimicrobial compounds produced by plants in response to stress, such as fungal infection or exposure to toxins. Stilbenoids, including stilbostemin N, share a common backbone structure known as stilbene but differ in the nature and position of substituents, which can significantly affect their biological activities and properties .
Synthesis Analysis
While the specific synthesis of stilbostemin N is not detailed in the provided papers, stilbenoids in general are derived from the phenylpropanoid pathway in plants. The biosynthesis involves the conversion of phenylalanine into various stilbenes through a series of enzymatic reactions. Advances in the characterization of stilbene biosynthetic genes in different plant species have been made, which could potentially be applied to the synthesis of stilbostemin N .
Molecular Structure Analysis
The molecular structure of stilbostemin N, as with other stilbenoids, is based on the stilbene skeleton. This structure consists of two phenyl rings connected by an ethylene bridge. The specific molecular structure of stilbostemin N would include particular substituents that define its unique properties and biological activities. However, the exact molecular structure and substituents of stilbostemin N are not described in the provided papers .
Chemical Reactions Analysis
Stilbenoids can undergo various chemical reactions, primarily due to their phenolic nature. They can participate in oxidation-reduction reactions and can be modified through methylation, hydroxylation, and glycosylation, among others. The chemical reactivity of stilbostemin N would be influenced by its specific substituents and the position of these groups on the stilbene backbone .
Physical and Chemical Properties Analysis
The physical and chemical properties of stilbenoids are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and potential therapeutic applications. Stilbenoids like resveratrol have been found in higher concentrations as glucosides rather than free isomers in red wines, suggesting that the glycosylation state can affect their solubility and stability . The specific physical and chemical properties of stilbostemin N would depend on its unique structure, which is not detailed in the provided papers.
Biological Activities and Case Studies
Stilbenoids are known for their wide range of biological activities, including cardioprotection, neuroprotection, anti-diabetic properties, depigmentation, anti-inflammation, cancer prevention, and treatment. These effects have been observed in various models, from cell culture to animal studies, and some have been explored in clinical human trials. The biological activities of stilbostemin N would likely align with those observed for other stilbenoids, although specific studies on stilbostemin N are not mentioned in the provided papers . Additionally, the contribution of stilbostemin N to the mechanism of action of the hormone-cytostatic drug Stilbostat is not clear, as Stilbostat does not influence estradiol binding and exhibits alkylating potency without detectable in vitro splitting into diethylstilbestrol .
Applications De Recherche Scientifique
Neuroprotective Properties : Bibenzyl glycosides, including compounds similar to stilbostemin N, have been shown to protect human neuroblastoma cells from neurotoxicity (Lee, Sung, & Kim, 2006).
Antifungal and Antibacterial Activities : Stilbenoids, a group including stilbostemin N, displayed significant antifungal and antibacterial activities. Specific compounds within this group showed strong activity against Bacillus pumilus and moderate activities against other bacteria (Pacher et al., 2002; Lin et al., 2008).
Inhibition of Leukotriene Biosynthesis : Stilbenoids from Stemona species, including stilbostemin N analogs, inhibited leukotriene formation in human neutrophilic granulocytes, suggesting potential anti-inflammatory applications (Adams et al., 2005).
Diabetes Management : In the context of diabetes, resveratrol derivatives, structurally related to stilbostemin N, were found to inhibit pancreatic α-amylase, indicating potential utility in diabetes management (Mattio et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Stilbostemin N, a naturally occurring compound, is known to exhibit moderate antibacterial activities
Mode of Action
It is known that Stilbostemin N exhibits antibacterial activities , suggesting it interacts with bacterial cells in a way that inhibits their growth or survival. More detailed studies are required to elucidate the precise interactions between Stilbostemin N and its targets.
Biochemical Pathways
Stilbostemin N is a type of stilbenoid , a class of compounds known for their diverse biological activities. Stilbenoids are formed by a branch of the flavonoid biosynthetic pathway . .
Result of Action
As an antibacterial agent , it is likely that Stilbostemin N interferes with bacterial cell functions, leading to inhibited growth or survival.
Propriétés
IUPAC Name |
3-methoxy-5-[2-(2-methoxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-18-15-10-12(9-14(17)11-15)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQWBUQUEQSOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC(=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
stilbostemin N | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)


![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)







